N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with 3-phenylpyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be compared with other naphthalene derivatives and pyrrolidine carboxamides. Similar compounds include:
N-(naphthalen-1-yl) phenazine-1-carboxamide: Known for its fungicidal properties.
Naphthalene-1-carboxamide derivatives: These compounds exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Pyrrolidine-1-carboxamide derivatives: These compounds are used in medicinal chemistry for their potential therapeutic properties.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXYRRMPMCVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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